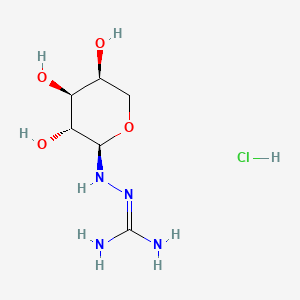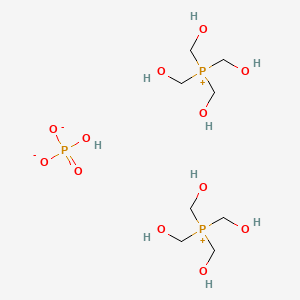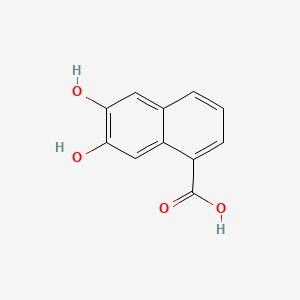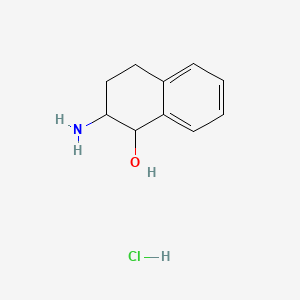![molecular formula C10H16N2O B561523 6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one CAS No. 107886-17-9](/img/structure/B561523.png)
6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is a complex organic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of fused pyrrole and pyrazine rings, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of proline derivatives, which undergo cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl or trifluoroacetyl to protect the amino groups during the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Wirkmechanismus
The mechanism of action of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-5H,10H-dipyrrolo[1,2-a1’,2’-d]pyrazine-5,10-dione: This compound has a similar bicyclic structure but differs in the functional groups attached to the rings.
Prolylproline: A related compound used in peptide synthesis, sharing some structural similarities with Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one.
Uniqueness
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting chemical properties. Its stability and reactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
107886-17-9 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.251 |
IUPAC-Name |
2,3,6,8,9,10,10a,10b-octahydro-1H-dipyrrolo[1,2-d:1/',2/'-f]pyrazin-5-one |
InChI |
InChI=1S/C10H16N2O/c13-10-7-11-5-1-3-8(11)9-4-2-6-12(9)10/h8-9H,1-7H2 |
InChI-Schlüssel |
ZHVMIZGVIFKUSV-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCCN3C(=O)CN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![XYLOSE, D-, [1-14C]](/img/new.no-structure.jpg)



![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)



